molecular formula C28H23N3O3S2 B12027140 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide

2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B12027140
M. Wt: 513.6 g/mol
InChI Key: ZPZYOMWANSKFEG-IZHYLOQSSA-N
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Description

2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide is a complex organic compound that features multiple functional groups, including thiazolidinone, indole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Thiazolidinone Ring: This step involves the cyclization of a suitable precursor containing thiourea and a carbonyl compound under acidic or basic conditions.

    Indole Derivative Formation: The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazine derivatives.

    Coupling Reactions: The thiazolidinone and indole derivatives are then coupled using appropriate reagents and conditions, such as peptide coupling agents (e.g., EDC, DCC) in the presence of a base.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the thiazolidinone moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. Its structural features may allow it to act as an enzyme inhibitor, receptor agonist/antagonist, or other pharmacologically active agents.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds containing the thiazolidinone ring, such as thiazolidinediones, which are used as antidiabetic agents.

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan, serotonin, and indomethacin, which have various biological activities.

    Acetamide Derivatives: Compounds containing the acetamide group, such as paracetamol, which is a widely used analgesic and antipyretic.

Uniqueness

The uniqueness of 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide lies in its combination of multiple functional groups within a single molecule. This structural complexity allows for diverse chemical reactivity and potential biological activities, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C28H23N3O3S2

Molecular Weight

513.6 g/mol

IUPAC Name

2-[(3Z)-3-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C28H23N3O3S2/c32-23(29-16-15-19-9-3-1-4-10-19)18-30-22-14-8-7-13-21(22)24(26(30)33)25-27(34)31(28(35)36-25)17-20-11-5-2-6-12-20/h1-14H,15-18H2,(H,29,32)/b25-24-

InChI Key

ZPZYOMWANSKFEG-IZHYLOQSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=CC=C5)/C2=O

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5)C2=O

Origin of Product

United States

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